N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)oxamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)oxamide, commonly known as BDF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzodioxole compounds, which have been found to possess a wide range of biological and pharmacological activities. BDF-1 has been shown to exhibit several interesting properties that make it a promising candidate for further investigation.
Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating
Compounds targeting orexin receptors have been explored for their role in modulating feeding, arousal, stress, and drug abuse. Research on selective orexin receptor antagonists, like SB-649868, demonstrates their potential in reducing binge eating in animal models without affecting standard food intake, suggesting a novel pharmacological approach to eating disorders (Piccoli et al., 2012).
Anticancer and Antimicrobial Applications
Studies on benzamide derivatives, such as MS-27-275, have shown marked in vivo antitumor activity against various human tumors, acting through histone deacetylase inhibition, a mechanism promising for cancer therapy (Saito et al., 1999). Similarly, fluorine-substituted compounds have been evaluated for anti-HIV activity and CDK2 inhibition, presenting potential therapeutic applications (Makki et al., 2014).
Drug Metabolism and Pharmacokinetics
The metabolism and clearance rates of synthetic cannabinoids and other compounds provide valuable information for forensic and therapeutic drug monitoring, essential for the safe and effective use of pharmaceuticals (Cooman & Bell, 2019).
Synthesis and Characterization of Novel Compounds
Research on the synthesis of new chemical entities, such as 2-(phenylthio)benzo[b]thiophenes with selective MT2 receptor ligand activity, demonstrates the continuous effort in discovering novel therapeutics with specific pharmacological profiles (Mesangeau et al., 2011).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-11-2-4-12(5-3-11)19-16(21)15(20)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOILTBRAUIYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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